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Introduction
GNTI-122 (formerly NTE-122 dihydrochloride) is an investigational autologous engineered

regulatory T cell (EngTreg) therapy developed for the treatment of Type 1 Diabetes (T1D). This

guide provides a detailed overview of its core mechanism of action, supported by preclinical

data, experimental protocols, and visual representations of the underlying biological pathways.

GNTI-122 is designed to restore immune tolerance by addressing the autoimmune destruction

of pancreatic beta cells, the hallmark of T1D.

Core Mechanism of Action: Engineered Immune
Suppression
GNTI-122's therapeutic strategy is built upon enhancing the natural immunomodulatory

function of regulatory T cells (Tregs). The patient's own CD4+ T cells are isolated and

genetically engineered to create a potent and targeted therapeutic that addresses key

limitations of previous Treg therapies. The engineering of GNTI-122 is founded on three critical

pillars designed to ensure stability, specificity, and sustained activity in the inflammatory

pancreatic environment.

The primary mechanism of action of GNTI-122 is the suppression of autoreactive effector T

cells (Teffs) that mediate the destruction of insulin-producing beta cells in the pancreas. This is
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achieved through both direct, antigen-specific suppression and indirect bystander suppression.

[1][2]

The Three Pillars of GNTI-122 Engineering
Stable FOXP3 Expression: The master transcription factor FOXP3 is crucial for the

development and function of Tregs. GNTI-122 is engineered for stable and high-level

expression of FOXP3, which imparts a robust and durable suppressive phenotype, even in

inflammatory conditions that might otherwise destabilize Tregs.[1][3] This is achieved by

inserting a potent MND promoter into the FOXP3 gene using CRISPR-Cas9 gene editing.[4]

Islet-Specific T-Cell Receptor (TCR): To ensure the engineered Tregs home to the site of

autoimmune attack, GNTI-122 is equipped with a T-cell receptor (TCR) that specifically

recognizes an islet-specific antigen, islet-specific glucose-6-phosphatase catalytic subunit-

related protein (IGRP).[3][5] This targeted approach is intended to concentrate the

therapeutic effect in the pancreas and associated draining lymph nodes, thereby minimizing

off-target immunosuppression.[3]

Chemically Inducible Signaling Complex (CISC): To overcome the scarcity of the essential

Treg survival factor, Interleukin-2 (IL-2), in the T1D microenvironment, GNTI-122

incorporates a CISC.[1][3] This synthetic receptor provides a pro-survival and expansion

signal in response to the administration of low doses of rapamycin.[1][5] This allows for

tunable, on-demand support for GNTI-122 persistence and function in vivo.[2]

Signaling Pathways and Experimental Workflow
The following diagrams illustrate the engineered signaling pathways within GNTI-122 and the

general workflow for its generation and characterization.
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Caption: GNTI-122 Engineered Signaling Pathways.
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Caption: GNTI-122 Generation and Testing Workflow.

Quantitative Preclinical Data
The following tables summarize key quantitative data from preclinical studies of GNTI-122,

demonstrating its phenotype, function, and efficacy.

Table 1: GNTI-122 Product Characteristics
Parameter Result Source

Purity of Dual-Edited Product >90% [6]

Cell Yield >3 x 109 [6]

Viability High [6]

Table 2: Phenotypic Profile of GNTI-122
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Marker Expression Level Significance Source

FOXP3 High Treg lineage marker [5][6]

CD25 High Treg activation marker [5][6]

CD127 Low Treg lineage marker [5][6]

CTLA4 High
Suppressive function

marker
[6][7]

TNFRII High Treg stability marker [6][7]

EOS High Treg stability marker [6]

CD27 High Treg stability marker [6]

CD70 Low Treg stability marker [6]

Table 3: Cytokine Secretion Profile of GNTI-122 (Post-
Stimulation)

Cytokine Secretion Level Significance Source

IL-2 Low
Reduced pro-

inflammatory potential
[6][7]

TNF-α Low
Reduced pro-

inflammatory potential
[6][7]

IFN-γ Low
Reduced pro-

inflammatory potential
[6][7]

LAP and GARP Increased
Markers of TGF-β-

mediated suppression
[6][7]

Table 4: In Vitro and In Vivo Functional Data
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Assay Key Finding Significance Source

In Vitro Suppression

Assay

Potent inhibition of

Teff proliferation

Demonstrates direct

and bystander

suppressive function

[1][6][7]

Rapamycin-Mediated

CISC Activation

Concentration-

dependent STAT5

phosphorylation

Confirms functionality

of the IL-2 signaling

support

[3][8]

In Vivo Mouse Model

(Adoptive Transfer)

Diabetes-free survival

in 90-100% of treated

mice

Demonstrates in vivo

efficacy in preventing

T1D progression

[7]

In Vivo Mouse Model

(Cell Trafficking)

Increased homing of

mEngTregs to the

pancreas

Confirms targeting to

the site of

inflammation

[7]

In Vivo Mouse Model

(Histology)

Reduced insulitis and

preservation of beta

cells

Shows protection of

insulin-producing cells
[7][9]

Experimental Protocols
Generation of GNTI-122

Cell Isolation: Patient peripheral blood mononuclear cells (PBMCs) are obtained via

apheresis. CD4+ T cells are then isolated using magnetic enrichment.[4]

Genetic Engineering: The isolated CD4+ cells are genetically modified using CRISPR-Cas9

technology. This process involves the knock-in of transgenes delivered by adeno-associated

virus (AAV) vectors to:

Insert an MND promoter to stabilize FOXP3 expression.[4]

Introduce an islet antigen-specific TCR into the TRAC locus.[4]

Incorporate the rapamycin-activated CISC for IL-2 signaling support.[4]
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Enrichment and Expansion: The engineered cells are cultured in the presence of rapamycin.

The CISC provides a selective advantage, leading to the enrichment and expansion of the

dual-engineered GNTI-122 cells.[4]

Cryopreservation: The final, highly pure GNTI-122 product is cryopreserved for future use.[4]

In Vitro Suppression Assay
Cell Co-culture: GNTI-122 cells are co-cultured with autologous, islet-specific Teffs.

Monocyte-derived dendritic cells loaded with the cognate peptide are used as antigen-

presenting cells.[4]

Stimulation: The co-culture is stimulated to induce Teff proliferation.

Analysis: Teff proliferation is measured by flow cytometry. The percentage of suppression is

calculated by comparing the proliferation of Teffs in the presence and absence of GNTI-122

cells.[9]

In Vivo Adoptive Transfer Mouse Model
Disease Induction: NSG mice are injected with splenocytes from diabetic NOD mice to

induce a T1D-like disease.[7][9]

Treatment: At a specified time point post-splenocyte transfer (e.g., 7 or 15 days), mice are

treated with an intravenous injection of a mouse analog of GNTI-122 (mEngTregs).[7][9]

Monitoring: Blood glucose levels are monitored over time to assess diabetes development.

[10]

Endpoint Analysis: At the end of the study, pancreata are harvested for histological analysis

to assess the degree of insulitis and to quantify beta cell mass via insulin staining.[9][10]

Conclusion
GNTI-122 represents a sophisticated and multi-faceted approach to cell-based therapy for Type

1 Diabetes. By engineering patient-derived T cells to have a stable suppressive phenotype,

specific targeting to the pancreas, and a chemically-inducible system for ensuring their survival

and function, GNTI-122 is designed to potently and durably halt the autoimmune destruction of
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beta cells. The preclinical data strongly support its proposed mechanism of action,

demonstrating a favorable phenotype, robust suppressive function, and significant efficacy in a

mouse model of T1D. These findings provide a strong rationale for the ongoing clinical

development of GNTI-122 as a potentially transformative therapy for individuals with Type 1

Diabetes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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